
5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and coumarins This compound is characterized by the presence of a bromine atom, a methoxy group, and a coumarin moiety, which contribute to its unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromo-2-methoxybenzoic acid.
Coumarin Formation: The brominated product is then reacted with salicylaldehyde in the presence of a base like potassium carbonate to form the coumarin derivative, 5-bromo-2-methoxy-2H-chromen-6-yl.
Amidation: Finally, the coumarin derivative is subjected to amidation with 2-oxo-2H-chromen-6-amine under acidic or basic conditions to produce the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, resulting in a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 5-bromo-2-hydroxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Reduction: 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in antimicrobial studies. It exhibits significant inhibitory activity against various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in drugs and pesticides.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-hydroxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 5-chloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
Uniqueness
Compared to its analogs, 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits unique biological activities due to the presence of the bromine atom, which enhances its antimicrobial and anticancer properties. The methoxy group also contributes to its solubility and bioavailability, making it a more effective compound in various applications.
Eigenschaften
Molekularformel |
C17H12BrNO4 |
|---|---|
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-(2-oxochromen-6-yl)benzamide |
InChI |
InChI=1S/C17H12BrNO4/c1-22-15-5-3-11(18)9-13(15)17(21)19-12-4-6-14-10(8-12)2-7-16(20)23-14/h2-9H,1H3,(H,19,21) |
InChI-Schlüssel |
NRNBDDVNWBKZKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


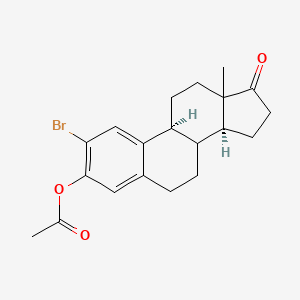
![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)
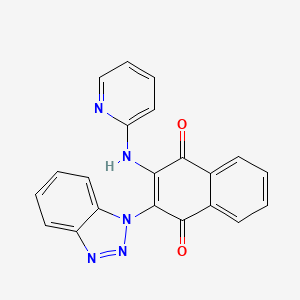
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072218.png)
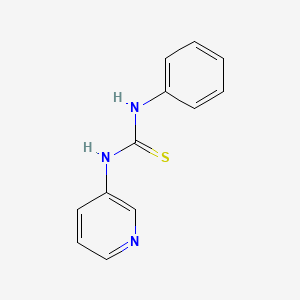
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)

![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B11072246.png)
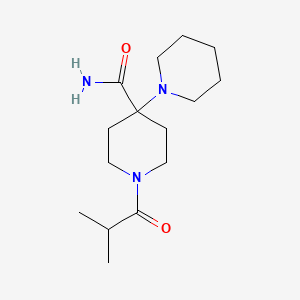
![6-(3,4-dimethoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072269.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
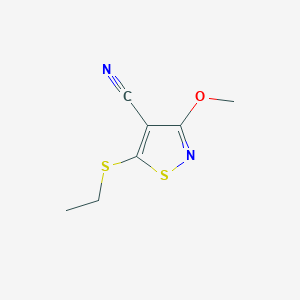
![3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11072291.png)
